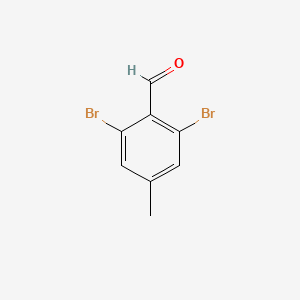
(3-Chlor-5-methoxyphenyl)methanol
Übersicht
Beschreibung
(3-Chloro-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-5-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“(3-Chlor-5-methoxyphenyl)methanol” ist eine chemische Verbindung mit der CAS-Nummer: 82477-68-7 . Es wird bei der Synthese verschiedener anderer chemischer Verbindungen verwendet. Die Molekülmasse beträgt 172,61 .
Hochleistungsflüssigchromatographie (HPLC)
Diese Verbindung wurde bei der Herstellung von chiralen stationären Phasen (CSPs) für die Hochleistungsflüssigchromatographie (HPLC) verwendet. Diese CSPs werden zur Trennung von Enantiomeren verschiedener saurer, basischer und neutraler chiraler Analyten verwendet .
Vergleichende Studie von Cellulose-Tris-Derivaten
“this compound” wurde in einer vergleichenden Studie von Cellulose-Tris-Derivaten verwendet. Die Studie verglich CSPs, die durch Beschichten oder kovalente Immobilisierung von Cellulose-Tris-(3-chlor-5-methylphenylcarbamates) auf Silika hergestellt wurden .
β-Cyclodextrin-gebundene chirale stationäre Phase (CSP)
Eine neue Art von β-Cyclodextrin-gebundener chiraler stationärer Phase (CSP), teilweise substituiertes 3-Chlor-5-methylphenylcarbamates- (3- (2-O-β-Cyclodextrin)-2-hydroxypropoxy)-propylsilyl-angebundene Silikapartikel (35CMP-CD-HPS), wurde synthetisiert und als CSP in HPLC unter Normalphasen-, Umkehrphasen- und polaren organischen Laufmittelbedingungen eingesetzt .
Synthese von Triazol-Pyrimidin-Derivaten
“this compound” wurde bei der Synthese neuer Triazol-Pyrimidin-Derivate verwendet. Diese Derivate wurden als neuroprotektive/anti-neuroinflammatorische Mittel zur Behandlung neurodegenerativer Erkrankungen entwickelt .
Entwicklung einer neuen Art von Chlor- und Methyl-haltiger, teilweise substituierter Phenylcarbamates-β-CD-gebundener Phase
Es wurde bei der Entwicklung einer neuen Art von Chlor- und Methyl-haltiger, teilweise substituierter Phenylcarbamates-β-CD-gebundener Phase verwendet. Diese neue Phase wurde hinsichtlich ihrer chromatographischen Leistung in der HPLC weiter untersucht .
Eigenschaften
IUPAC Name |
(3-chloro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQQMWFPQWRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512715 | |
| Record name | (3-Chloro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82477-68-7 | |
| Record name | 3-Chloro-5-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82477-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

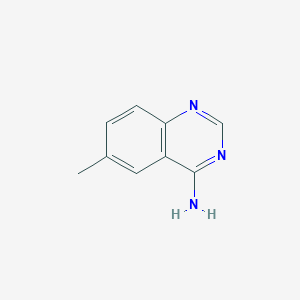
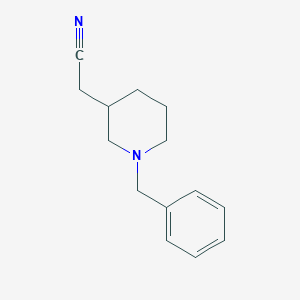

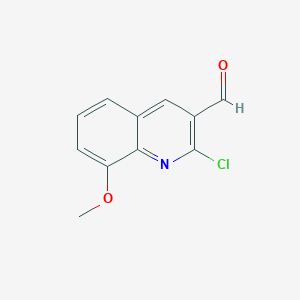
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
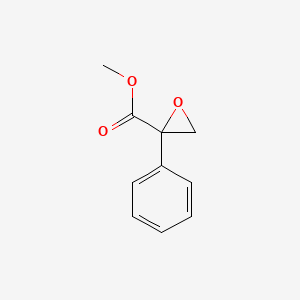


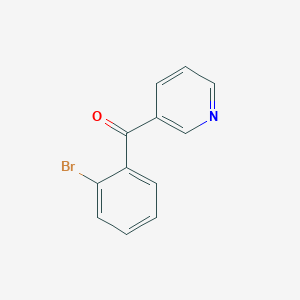


![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)
